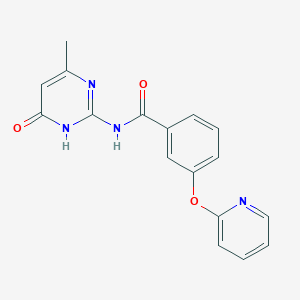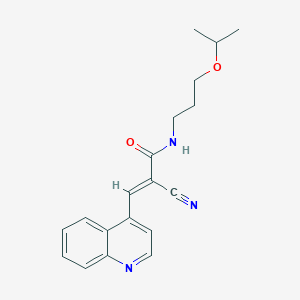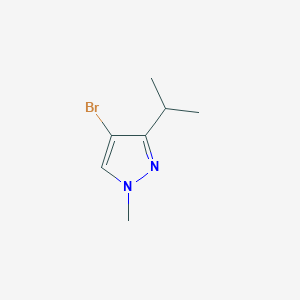![molecular formula C21H27N5O B2477424 2-(4-(3-Phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol CAS No. 900900-08-5](/img/structure/B2477424.png)
2-(4-(3-Phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(4-(3-Phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol” is a derivative of Pyrazolo[1,5-a]pyrimidine (PP), which is a family of N-heterocyclic compounds . These compounds have a high impact in medicinal chemistry and have attracted a great deal of attention in material science due to their significant photophysical properties .
Synthesis Analysis
Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis
The Pyrazolo[1,5-a]pyrimidine (PP) structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The synthesis of Pyrazolo[1,5-a]pyrimidine (PP) derivatives has been widely studied . Various reviews related to the obtention and later derivatization steps have been described in the literature .Wissenschaftliche Forschungsanwendungen
Adenosine Receptor Affinity and Selectivity
2-(4-(3-Phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol and its derivatives exhibit significant affinity and selectivity towards human adenosine receptors, particularly the A1 and A2A subtypes. These compounds, characterized by their phenylpyrazolopyrimidine core, demonstrate varied affinities for these receptor subtypes, with some showing nanomolar affinity and selectivity for the A1 receptor. This highlights their potential for targeting adenosine receptor-mediated pathways, which are implicated in numerous physiological processes and diseases, including neurological disorders and cardiovascular diseases (Squarcialupi et al., 2017).
Anti-inflammatory and Antimicrobial Properties
Derivatives of this compound have been investigated for their anti-inflammatory and antimicrobial activities. Specifically, trifluoromethyl substituted pyrazolopyrimidine compounds have shown significant anti-inflammatory effects in Carrageenan-induced rat paw edema assays, with some compounds exhibiting comparable activity to standard drugs like Indomethacin. Additionally, antimicrobial screening revealed promising activity against Gram-positive bacteria and pathogenic fungi, suggesting these compounds' potential as novel anti-inflammatory and antimicrobial agents (Aggarwal et al., 2014).
Synthesis and Chemical Properties
The chemical synthesis and properties of this compound related compounds have been extensively studied. These compounds are synthesized through various chemical reactions, including condensation and cycloaddition, demonstrating the versatility and adaptability of their chemical structure for different scientific applications. Their synthesis involves multiple steps, including the use of piperidine and specific reagents, to achieve the desired chemical structures with high regioselectivity and stereoselectivity, making them valuable in medicinal chemistry and drug development (Zanka et al., 1999).
Wirkmechanismus
Target of Action
The compound “2-(4-(3-Phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol” belongs to the class of pyrazolo[1,5-a]pyrimidines . Compounds in this class have been found to have significant impact in medicinal chemistry and have shown anticancer potential and enzymatic inhibitory activity .
Biochemical Pathways
Given the reported anticancer and enzymatic inhibitory activities of similar compounds, it’s likely that it affects pathways related to cell proliferation and enzyme function .
Result of Action
Based on the class of the compound, it may have potential anticancer effects and enzymatic inhibitory activity .
Eigenschaften
IUPAC Name |
2-[4-(3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O/c1-2-6-18-15-20(25-11-9-24(10-12-25)13-14-27)26-21(23-18)19(16-22-26)17-7-4-3-5-8-17/h3-5,7-8,15-16,27H,2,6,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSNPSBQDULLIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)CCO)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-fluorophenyl)carbamoyl]cyclopropane-1-carboxylic Acid](/img/structure/B2477345.png)
![N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide](/img/structure/B2477347.png)

![Tert-butyl 3-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B2477350.png)


![Tert-butyl N-[2-(2-hydroxypropylamino)ethyl]carbamate](/img/structure/B2477354.png)


![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2477359.png)

![8-[(4-benzylpiperazin-1-yl)methyl]-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2477362.png)
